molecular formula C10H15NO2 B8398865 3-(3-Methylbut-1-y)-3-azabicyclo[3.1 .0]hexane-2,4-dione

3-(3-Methylbut-1-y)-3-azabicyclo[3.1 .0]hexane-2,4-dione

Cat. No.: B8398865
M. Wt: 181.23 g/mol
InChI Key: UCIKXDASZBDKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylbut-1-y)-3-azabicyclo[3.1 .0]hexane-2,4-dione is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(3-methylbutyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C10H15NO2/c1-6(2)3-4-11-9(12)7-5-8(7)10(11)13/h6-8H,3-5H2,1-2H3

InChI Key

UCIKXDASZBDKHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2CC2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.11 g) was added to a solution of 3-azabicyclo[3.1.0]hexane-2,4-dione (0.3 g) in dry tetrahydrofuran (10 ml) under a nitrogen atmosphere at room temperature. The suspension was stirred for 5 minutes and 1-iodo-3-methylbutane (0.53 g) was then added in one portion to the reaction mixture. After stirring for two hours at room temperature, dimethylformamide (5 ml) was added and the reaction mixture was stirred for a further 16 hours at room temperature. The reaction mixture was diluted with dichloromethane and then partitioned with water (20 ml). The aqueous phase was extracted with dichloromethane (20 ml) and the combined organic extracts were washed with water (2×20 ml), dried (MgSO4) and evaporated in vacuo. The residue was purified by chromatography on silica gel (50 g) using 25% ethyl acetate/hexane as eluant to give the title compound as a colourless oil.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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